2,3-dimethoxy-6-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]benzoic acid
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Overview
Description
The compound "2,3-dimethoxy-6-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]benzoic acid" belongs to a class of organic compounds characterized by their complex molecular structures, which include functionalities such as dimethoxy groups, pyridinylcarbonyl groups, and benzoic acid moieties. These components contribute to the compound's unique physical and chemical properties.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler precursors. For instance, a method for converting carboxy groups into 4,6-dimethoxy-1,3,5-triazines, which could be related to the synthesis steps of similar compounds, demonstrates the utilization of activated forms of carboxylic acids with specific reagents to achieve high yields of the desired products (Oudir, Rigo, Hénichart, & Gautret, 2006).
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their chemical behavior. For example, studies on conformational polymorphism in dimethoxy benzoic acids have shown how the spatial arrangement of atoms affects the properties of a compound. These studies reveal the impact of steric repulsion and hydrogen bonding on molecular conformation (Pal et al., 2020).
Chemical Reactions and Properties
Chemical properties are influenced by the functional groups present in a molecule. For instance, the reactivity of dimethoxybenzofuran compounds under certain conditions demonstrates the influence of substituents on chemical reactions. These studies can provide insights into the potential reactivity of similar compounds under various chemical conditions (Jackson & Marriott, 2002).
Physical Properties Analysis
Physical properties, such as solubility, melting point, and crystal structure, are key to understanding the behavior of compounds under different physical conditions. The study of polymorphs in dimethoxy benzoic acids, for example, highlights how different conformations affect the stability and physical state of a compound (Pal et al., 2020).
Chemical Properties Analysis
The chemical properties of a compound, including its acidity, basicity, reactivity towards other compounds, and more, are crucial for its applications in various fields. Research on the acidity of ortho-substituted benzoic acids provides insight into how intramolecular hydrogen bonds influence acidity, which can be relevant for understanding the behavior of similar compounds (Fiedler et al., 2006).
Scientific Research Applications
Crystal Structure Analysis and Molecular Interactions
Research into compounds structurally similar to 2,3-dimethoxy-6-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]benzoic acid focuses on understanding their crystal structures and molecular interactions. For example, studies on 2,6-dimethoxy benzoic acid and its polymorphs reveal insights into conformational polymorphism, where the acidic hydrogen atom can exhibit different conformations relative to the carbonyl oxygen atom, affecting the molecule's polarity and ionic nature. These findings are crucial for designing drugs with optimal absorption and efficacy, as the molecular configuration significantly influences these properties (Pal et al., 2020).
Coordination Polymers and Photophysical Properties
Investigations into lanthanide-based coordination polymers using derivatives of benzoic acids, similar in structure to the compound , have been conducted to explore their syntheses, crystal structures, and photophysical properties. These studies provide valuable insights into the potential applications of these compounds in materials science, including their use in luminescent materials and as components in molecular electronics. The coordination of these complex molecules with lanthanides can lead to materials with unique optical and electronic properties, useful in sensors, light-emitting diodes (LEDs), and photovoltaic devices (Sivakumar et al., 2011).
Chemical Synthesis and Molecular Docking
The synthesis of novel pyridine and fused pyridine derivatives starting from compounds structurally related to 2,3-dimethoxy-6-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]benzoic acid showcases the versatility of these molecules in creating potential pharmaceutical agents. Through chemical modifications and molecular docking screenings, researchers have identified compounds with antimicrobial and antioxidant activities. Such studies highlight the pharmaceutical applications of these compounds, including their potential role in developing new therapies for various diseases (Flefel et al., 2018).
Supramolecular Chemistry and Crystal Engineering
The study of supramolecular assemblies and crystal engineering using benzoic acid derivatives provides insights into the design of materials with specific properties. For instance, the formation of supramolecular assemblies through hydrogen bonding and π-π stacking interactions can lead to materials with tailored mechanical, optical, and electronic properties. These materials find applications in catalysis, drug delivery systems, and the design of nanoscale devices. Understanding the structural and interaction principles of these assemblies allows for the precise design of materials with desired functionalities (Arora & Pedireddi, 2003).
Future Directions
properties
IUPAC Name |
2,3-dimethoxy-6-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5/c1-23-12-6-5-10(13(16(21)22)14(12)24-2)9-18-19-15(20)11-4-3-7-17-8-11/h3-9H,1-2H3,(H,19,20)(H,21,22)/b18-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKPHVNXOVQNEB-GIJQJNRQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=NNC(=O)C2=CN=CC=C2)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=N/NC(=O)C2=CN=CC=C2)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>49.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26670783 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2,3-Dimethoxy-6-[(pyridine-3-carbonyl)-hydrazonomethyl]-benzoic acid |
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